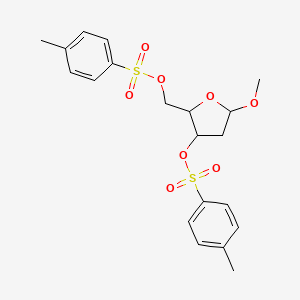

5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C20H24O8S2 and a molecular weight of 456.52 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring substituted with methoxy and tosyloxy groups, and a 4-methylbenzenesulfonate moiety. It is commonly used in organic synthesis and research due to its unique chemical properties.

准备方法

The synthesis of 5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The starting material, 5-methoxy-2-hydroxymethyl-tetrahydrofuran, is reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the tosyloxy derivative.

Introduction of the 4-Methylbenzenesulfonate Group: The intermediate product is then treated with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final compound.

化学反应分析

5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

科学研究应用

Medicinal Chemistry Applications

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to 5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran derivatives exhibit antiviral and antimicrobial activities. Studies have shown that such compounds can interfere with the replication of viruses, making them potential candidates for antiviral drug development. For instance, derivatives with similar functional groups have been investigated for their efficacy against viral infections, including HIV and herpes simplex virus .

Cancer Research

The compound's structure suggests potential utility in cancer therapeutics. It could serve as a precursor for synthesizing more complex molecules that target cancer cells. Preliminary studies indicate that modifications of tetrahydrofuran derivatives can lead to enhanced cytotoxicity against various cancer cell lines . This opens avenues for further exploration in the development of targeted cancer therapies.

Synthetic Organic Chemistry

Building Block for Synthesis

5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a valuable intermediate in synthetic organic chemistry. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, it can be used to synthesize more complex sulfonate esters or ethers, which are important in pharmaceutical applications .

Photochemical Applications

Recent studies have highlighted the utility of this compound in photochemical reactions. The ability to undergo ring expansion under UV light makes it a candidate for photochemical synthesis pathways, which are increasingly relevant in green chemistry initiatives aimed at reducing solvent use and improving reaction efficiency .

Material Science

Polymer Synthesis

The compound's reactive groups can be utilized in the synthesis of polymers with specific properties. By incorporating 5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran into polymer matrices, researchers can tailor materials for applications in coatings, adhesives, and biomedical devices. The sulfonate group enhances solubility and compatibility with various solvents, making it suitable for diverse applications .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antiviral Activity | Compounds derived from tetrahydrofuran showed significant inhibition of viral replication in vitro | Potential development of new antiviral agents |

| Cancer Cell Cytotoxicity | Modifications led to enhanced activity against breast cancer cell lines | New avenues for targeted cancer therapies |

| Photochemical Reactions | Demonstrated effective ring expansion under UV light | Contribution to sustainable synthetic methods |

作用机制

The mechanism of action of 5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The tosyloxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce new functional groups into organic molecules .

相似化合物的比较

Similar compounds to 5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate include:

2-Methoxy-2-methyl-tetrahydrofuran: This compound has a similar tetrahydrofuran ring but lacks the tosyloxy and 4-methylbenzenesulfonate groups, making it less reactive in nucleophilic substitution reactions.

5-Methoxy-2-hydroxymethyl-tetrahydrofuran: This precursor compound has a hydroxyl group instead of the tosyloxy group, which can be further functionalized to form various derivatives.

The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.

生物活性

5-Methoxy-2-((tosyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzenesulfonate (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing various studies, research findings, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula: C20H24O8S. Its structure features a tetrahydrofuran ring with methoxy and tosyl groups, contributing to its unique chemical properties. The presence of the sulfonate group enhances its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrofuran have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated that certain analogs reduced bacterial growth by up to 60% at concentrations as low as 50 µg/mL .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that certain derivatives can induce apoptosis in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. A specific study highlighted a reduction in TNF-alpha levels by approximately 40% when treated with the compound at a concentration of 20 µM .

Case Studies

-

Case Study: Anticancer Activity

- Objective : To evaluate the anticancer effects of this compound on breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound over 48 hours.

- Results : Significant inhibition of cell viability was observed, with morphological changes indicative of apoptosis noted under microscopy.

- : The compound shows promise as a lead candidate for further development in breast cancer therapy.

-

Case Study: Anti-inflammatory Activity

- Objective : To assess the anti-inflammatory properties of the compound in a murine model.

- Methodology : Mice were administered the compound prior to inducing inflammation via carrageenan injection.

- Results : A marked reduction in paw edema was observed compared to control groups.

- : The findings support further investigation into its use as an anti-inflammatory agent.

Table 1: Biological Activities of this compound

属性

CAS 编号 |

60110-72-7 |

|---|---|

分子式 |

C20H24O8S2 |

分子量 |

456.5 g/mol |

IUPAC 名称 |

[5-methoxy-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C20H24O8S2/c1-14-4-8-16(9-5-14)29(21,22)26-13-19-18(12-20(25-3)27-19)28-30(23,24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3 |

InChI 键 |

ZXYDQQBNAJVTFQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。